Technical Monograph: (E)-Methyl 3-(2-nitrophenyl)acrylate
Technical Monograph: (E)-Methyl 3-(2-nitrophenyl)acrylate
Compound Identity, Synthesis, and Application in Indole Alkaloid Scaffolding
Executive Summary
(E)-Methyl 3-(2-nitrophenyl)acrylate (CAS: 612-43-1) serves as a pivotal electrophilic building block in heterocyclic chemistry. While often categorized simply as an ester derivative of cinnamic acid, its primary utility lies in its role as a "masked" indole precursor. Through reductive cyclization (Cadogan-Sundberg synthesis), it provides a direct, high-yielding route to methyl 1H-indole-2-carboxylate , a scaffold ubiquitous in kinase inhibitors, NMDA receptor antagonists, and natural product synthesis.
This guide details the physicochemical profile, the stereoselective synthesis via Palladium-catalyzed cross-coupling, and the mechanistic pathways governing its transformation into heterocyclic systems.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Confusion often arises regarding the CAS Registry Number due to stereochemical ambiguity in commercial catalogs.
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CAS 612-43-1: Specifically denotes the (E)-isomer (trans), which is the thermodynamically stable and synthetically relevant form.
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CAS 1466-41-7: Often used as a generic identifier for methyl 2-nitrocinnamate (unspecified stereochemistry) in bulk procurement.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate | |
| Molecular Formula | C₁₀H₉NO₄ | |
| Molecular Weight | 207.18 g/mol | |
| Appearance | Pale yellow to off-white crystalline solid | Color deepens upon photo-oxidation.[1] |
| Melting Point | 72–74 °C | Sharp melting point indicates high isomeric purity. |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF. | Poorly soluble in water/hexane. |
| Isomeric Purity | >98% (E)-isomer | (Z)-isomer is sterically congested and rare. |
Synthesis: The Stereoselective Heck Route
While Knoevenagel condensation is possible, the Heck-Mizoroki reaction is the preferred industrial and laboratory method due to its inherent trans-selectivity ((E)-isomer formation) and tolerance of the nitro group.
Mechanistic Pathway (E-Selectivity)
The high (E)-selectivity arises during the syn-
Figure 1: Catalytic cycle of the Heck Reaction highlighting the critical steps for (E)-isomer generation.
Experimental Protocol: Pd-Catalyzed Vinylation
Objective: Synthesis of (E)-Methyl 3-(2-nitrophenyl)acrylate from 1-iodo-2-nitrobenzene.
Reagents:
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1-iodo-2-nitrobenzene (1.0 equiv)
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Methyl acrylate (1.2 equiv)
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Pd(OAc)₂ (2 mol%)
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Triphenylphosphine (PPh₃) (4 mol%)
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Triethylamine (Et₃N) (2.0 equiv)
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Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
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Catalyst Pre-activation: In a flame-dried round-bottom flask, dissolve Pd(OAc)₂ and PPh₃ in MeCN under Argon. Stir for 15 minutes at RT until the solution turns yellow/orange (formation of active Pd(0)-phosphine complex).
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Addition: Add 1-iodo-2-nitrobenzene, followed by Et₃N and methyl acrylate.
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Reaction: Heat the mixture to 85 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear, and the fluorescent product (Rf ~0.4) will appear.[2]
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Workup: Cool to RT. Filter through a Celite pad to remove Pd black and ammonium salts. Wash the pad with EtOAc.
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Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from hot Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
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Yield: Typical yields range from 85–95%.
The Core Application: Cadogan-Sundberg Indole Synthesis[6][7][8]
The defining utility of (E)-Methyl 3-(2-nitrophenyl)acrylate is its conversion to Methyl 1H-indole-2-carboxylate . This reaction utilizes trivalent phosphorus (usually triethyl phosphite) to deoxygenate the nitro group, generating a highly reactive nitrene intermediate that inserts into the neighboring alkene C-H bond.[3]
Mechanistic Insight: The Nitrene Cascade
This transformation is a textbook example of C-H functionalization via nitrene insertion. The (E)-geometry is crucial; it places the
Figure 2: The Cadogan-Sundberg reductive cyclization pathway.
Experimental Protocol: Reductive Cyclization
Objective: Conversion of (E)-Methyl 3-(2-nitrophenyl)acrylate to Methyl 1H-indole-2-carboxylate.
Reagents:
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(E)-Methyl 3-(2-nitrophenyl)acrylate (1.0 equiv)
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Triethyl phosphite P(OEt)₃ (3.0 – 4.0 equiv) - Acts as both reagent and solvent.
Procedure:
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Setup: Place the starting nitro-ester in a heavy-walled pressure vial or a round-bottom flask equipped with a reflux condenser.
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Reaction: Add triethyl phosphite.
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Method A (Thermal): Heat to reflux (160 °C ) under Nitrogen for 3–6 hours.
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Method B (Microwave - Preferred): Heat at 180 °C for 15–30 minutes. Microwave heating often suppresses side reactions (N-ethylation) compared to prolonged thermal heating.
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Monitoring: Monitor by TLC. The highly fluorescent blue spot of the indole product is distinct under UV (254/365 nm).
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Workup (Critical): Removal of excess P(OEt)₃ and the phosphate byproduct (O=P(OEt)₃) can be difficult.
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Distillation: Distill off excess P(OEt)₃ under high vacuum.
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Hydrolysis: The residue can be treated with water/EtOH to hydrolyze remaining phosphites, though this is messy.
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Direct Column: Load the crude mixture directly onto silica gel. Elute with Hexane:EtOAc (9:1 to 7:3). The phosphate byproduct is very polar and will remain on the column or elute late.
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Yield: 60–75%.
Safety & Handling
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Sensitization: Acrylate derivatives are potent skin sensitizers. Wear nitrile gloves and work in a fume hood.
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Explosion Hazard: While 2-nitrocinnamate is stable, the Cadogan reaction involves heating a nitro compound with a phosphite (a reducing agent) to high temperatures. This is an exothermic redox process. Do not scale up Method A (Thermal) beyond 5g without rigorous calorimetric testing.
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Phosphites: Triethyl phosphite has a pungent, garlic-like odor and is neurotoxic in large quantities.
References
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Specific Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354241, (E)-Methyl 3-(2-nitrophenyl)acrylate. Retrieved from [Link]
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Synthesis (Heck): Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Application (Cadogan): Cadogan, J. I. G., et al. (1965). Reduction of nitro-compounds by tervalent phosphorus reagents. Journal of the Chemical Society, 4831-4837. [Link]
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Mechanistic Detail: Sundberg, R. J. (1965).[4] Deoxygenation of Nitro Groups by Trivalent Phosphorus.[5][4] Indoles from o-Nitrostyrenes.[4] The Journal of Organic Chemistry, 30(11), 3604–3610. [Link]
